Bohenin
Overview
Description
1,3-di(docosanoyl)-2-oleoyl-rac-glycerol , is a complex lipid molecule. Its chemical formula is C65H124O6 , and its molecular weight is approximately 1001.68 g/mol . This compound belongs to the class of triacylglycerols (TAGs), which are esters of glycerol and three fatty acids.
Preparation Methods
The synthetic preparation of 1,3-Didocosanoyl-2-Oleoyl-rac-glycerol involves the esterification of glycerol with docosanoic acid (C22:0) and oleic acid (C18:1) at specific positions. Industrial production methods may vary, but typically involve enzymatic or chemical processes. Unfortunately, specific reaction conditions and industrial-scale methods are not widely documented in the literature.
Chemical Reactions Analysis
1,3-Didocosanoyl-2-Oleoyl-rac-glycerol can undergo various chemical reactions, including:
Hydrolysis: Enzymatic or chemical cleavage of the ester bonds, yielding glycerol and the corresponding fatty acids.
Oxidation: Oxidative processes can lead to the formation of oxidized TAGs.
Reduction: Reduction of the carbonyl groups in the fatty acid chains.
Substitution: Substitution reactions at the fatty acid positions.
Common reagents and conditions for these reactions depend on the specific transformation. Major products include free fatty acids and modified TAGs.
Scientific Research Applications
1,3-Didocosanoyl-2-Oleoyl-rac-glycerol finds applications in various fields:
Lipid Metabolism Research: Studying its metabolism sheds light on lipid homeostasis and lipid-related diseases.
Emulsification Properties: Due to its structure, it may have emulsifying properties in food and cosmetic formulations.
Biological Membranes: Investigating its role in cell membranes and lipid bilayers.
Drug Delivery: As a lipid, it may be used in drug delivery systems.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular membranes, lipid signaling pathways, and potential effects on gene expression.
Comparison with Similar Compounds
1,3-Didocosanoyl-2-Oleoyl-rac-glycerol is unique due to its specific combination of docosanoic acid and oleic acid. Similar compounds include other TAGs with different fatty acid compositions, such as 1,2-dioleoyl-3-linoleoyl-rac-glycerol and 1,2-dilinoleoyl-3-oleoyl-rac-glycerol .
Properties
IUPAC Name |
[3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H124O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-39-42-45-48-51-54-57-63(66)69-60-62(71-65(68)59-56-53-50-47-44-41-36-27-24-21-18-15-12-9-6-3)61-70-64(67)58-55-52-49-46-43-40-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h27,36,62H,4-26,28-35,37-61H2,1-3H3/b36-27- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKKMDRSYOCXLG-RLANJUCJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H124O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(22:0/18:1(9Z)/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0046506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77145-68-7 | |
Record name | Bohenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BOHENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E62B2M7C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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